N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,4-difluorophenoxy)methyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,4-difluorophenoxy)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including an oxazole ring, a carboxamide group, and a benzodioxole moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,4-difluorophenoxy)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol through a cyclization reaction with formaldehyde under acidic conditions.
Synthesis of the Oxazole Ring: The oxazole ring can be constructed via a cyclization reaction involving an α-haloketone and an amide.
Coupling Reactions: The benzodioxole and oxazole intermediates are then coupled using a suitable linker, such as a difluorophenoxy methyl group, through nucleophilic substitution or other coupling reactions.
Final Assembly: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,4-difluorophenoxy)methyl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,4-difluorophenoxy)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,4-difluorophenoxy)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,4-difluorophenoxy)methyl]-1,2-oxazole-3-carboxamide can be compared with similar compounds based on its structural features and reactivity. Similar compounds include:
N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,4-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxamide: Similar structure but with chlorine atoms instead of fluorine.
N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,4-dimethoxyphenoxy)methyl]-1,2-oxazole-3-carboxamide: Contains methoxy groups instead of fluorine.
N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,4-dihydroxyphenoxy)methyl]-1,2-oxazole-3-carboxamide: Features hydroxyl groups instead of fluorine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,4-difluorophenoxy)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O5/c20-14-3-2-12(6-15(14)21)25-9-13-7-16(23-28-13)19(24)22-8-11-1-4-17-18(5-11)27-10-26-17/h1-7H,8-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAYDYIRNAMUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NOC(=C3)COC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.